3-Aryl vs. 2-Aryl Morpholine Target Engagement Profiles
The 3-aryl morpholine scaffold, to which 3-(2-methylphenyl)morpholine belongs, is pharmacologically distinct from the 2-aryl morpholine scaffold of phenmetrazine-type stimulants. While phenmetrazine (3-methyl-2-phenylmorpholine) acts as a potent substrate-type releaser at DAT (EC50 = 131 ± 11 nM) and NET (EC50 = 50.4 ± 5.4 nM) [1], the 3-arylmorpholine series has been reported to yield compounds with >1000-fold functional selectivity for the dopamine D3 receptor over the D2 receptor [2]. This represents a fundamental divergence in primary mechanism: monoamine transporter substrate/releaser (2-aryl) versus G protein-coupled receptor agonist/antagonist (3-aryl). Quantitative target engagement data for the specific 3-(2-methylphenyl)morpholine compound at D3, sigma, or related receptors remain to be reported in the peer-reviewed literature.
3-Aryl morpholine: D3/D2 selectivity >1000-fold (class-level)
| Evidence Dimension | Primary pharmacological mechanism / target class engagement |
|---|---|
| Target Compound Data | 3-(2-Methylphenyl)morpholine: 3-arylmorpholine scaffold; target profile predicted toward GPCR modulation (e.g., dopamine D3, sigma receptors) based on scaffold class |
| Comparator Or Baseline | Phenmetrazine (3-methyl-2-phenylmorpholine): DAT EC50 = 131 nM; NET EC50 = 50.4 nM; SERT EC50 = 7,765 nM (Rothman et al., 2002). 2-Aryl morpholine scaffold acts as monoamine transporter substrate. |
| Quantified Difference | Qualitative divergence in primary target class: monoamine transporter (2-aryl) versus GPCR (3-aryl). D3/D2 selectivity >1000-fold has been achieved within 3-arylmorpholine series. |
| Conditions | Phenmetrazine data: rat brain synaptosomes, [3H]neurotransmitter release assays. D3/D2 selectivity data: human recombinant receptors expressed in CHO cells, cAMP accumulation or beta-arrestin recruitment assays. |
Why This Matters
Procurement of 3-(2-methylphenyl)morpholine is justified only when the research objective involves 3-aryl morpholine biology (GPCR modulation), not when monoamine transporter substrate activity is sought.
- [1] Rothman, R.B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57. DOI: 10.1016/S0014-2999(02)01820-4 View Source
- [2] Dula, E., et al. (2007). Design and synthesis of a functionally selective D3 agonist and its in vivo delivery via the intranasal route. Bioorganic & Medicinal Chemistry Letters, 17(21), 5925-5930. View Source
